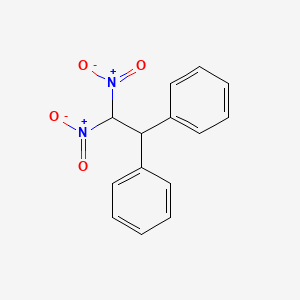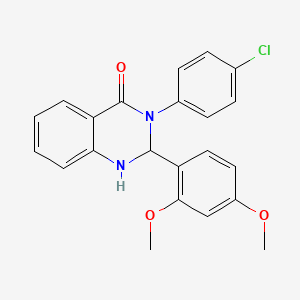
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. AMPT has been used to investigate the role of serotonin in various physiological and pathological processes, including depression, anxiety, addiction, and schizophrenia.
作用機序
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride works by inhibiting the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin. By reducing serotonin levels in the brain, 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can alter various physiological and behavioral processes that are regulated by this neurotransmitter. The mechanism of action of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride is well-established and has been extensively studied in both animal and human models.
Biochemical and physiological effects:
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been shown to produce a range of biochemical and physiological effects, including:
1. Reduced serotonin levels in the brain: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride inhibits the synthesis of serotonin, which can lead to a decrease in the levels of this neurotransmitter in the brain.
2. Changes in mood and behavior: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion can lead to changes in mood and behavior, including increased anxiety and depressive symptoms.
3. Changes in appetite and food intake: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion can lead to increased appetite and food intake, which can result in weight gain.
実験室実験の利点と制限
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has several advantages and limitations for lab experiments, including:
Advantages:
1. Well-established mechanism of action: The mechanism of action of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride is well-established and has been extensively studied, which makes it a reliable tool for investigating the role of serotonin in various physiological and pathological processes.
2. Reversible effects: The effects of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride are reversible, which allows researchers to study the acute and long-term effects of serotonin depletion on various physiological and behavioral processes.
3. Versatile: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can be used in a variety of experimental settings, including animal models and human studies.
Limitations:
1. Non-specific effects: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can inhibit the synthesis of other monoamine neurotransmitters besides serotonin, which can lead to non-specific effects on behavior and physiology.
2. Short-term effects: The effects of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride are temporary and last only for a few hours, which limits its use in long-term studies.
3. Ethical considerations: The use of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride in human studies raises ethical considerations, particularly in the context of inducing depressive symptoms in healthy volunteers.
将来の方向性
There are several future directions for research on 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride, including:
1. Developing new treatments for depression: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion has been used as a model for studying the neurobiology of depression and testing the efficacy of antidepressant drugs. Further research on the mechanisms underlying 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced depressive symptoms could lead to the development of new treatments for depression.
2. Investigating the role of serotonin in obesity: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion has been used to study the role of serotonin in regulating appetite and food intake. Further research on the mechanisms underlying 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced changes in appetite could lead to the development of new treatments for obesity.
3. Identifying new targets for drug addiction treatment: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion has been used to study the effects of serotonin on drug-seeking behavior in animal models of addiction. Further research on the mechanisms underlying 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced changes in drug-seeking behavior could lead to the identification of new targets for drug addiction treatment.
In conclusion, 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride is a potent inhibitor of tryptophan hydroxylase that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. Its well-established mechanism of action, reversible effects, and versatility make it a valuable tool for studying the neurobiology of behavior and physiology. Further research on 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride could lead to the development of new treatments for depression, obesity, and addiction.
合成法
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can be synthesized by reacting 3-methylthiophene-2-carboxylic acid with 1,3-diaminopropane in the presence of a catalyst such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride. The purity of the compound can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used in a variety of scientific research applications, including:
1. Investigating the role of serotonin in depression: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used to temporarily deplete serotonin levels in the brain of human subjects, which can induce depressive symptoms. This approach has been used to study the neurobiology of depression and to test the efficacy of antidepressant drugs.
2. Studying the effects of serotonin on appetite and food intake: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used to inhibit serotonin synthesis in animal models, which can lead to increased food intake and weight gain. This approach has been used to study the role of serotonin in regulating appetite and to develop new treatments for obesity.
3. Investigating the role of serotonin in addiction: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used to study the effects of serotonin depletion on drug-seeking behavior in animal models of addiction. This approach has been used to identify new targets for drug addiction treatment.
特性
IUPAC Name |
2-(3-aminopropyl)-5-methylthiophene-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-6-5-7(9(11)12)8(13-6)3-2-4-10;/h5H,2-4,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYXLRZLIANCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)CCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![ethyl 4-[3-(4-ethylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5168678.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)
![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)
![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)
